Product packaging for 5-Methylpyrido[2,3-d]pyridazine(Cat. No.:CAS No. 19818-96-3)

5-Methylpyrido[2,3-d]pyridazine

Cat. No.: B028643
CAS No.: 19818-96-3
M. Wt: 145.16 g/mol
InChI Key: JXHZYWPDWNINFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3) is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.161 g/mol . This compound features a fused pyrido[2,3-d]pyridazine core structure, a privileged scaffold in medicinal chemistry known for its significant physicochemical properties and robust hydrogen-bonding capacity, which are crucial for drug-target interactions . The pyridazine heterocycle is of high interest in drug discovery due to its inherent polarity, potential to reduce interaction with the cardiac hERG potassium channel, and low cytochrome P450 inhibitory effects . Recent scientific investigations highlight the relevance of this chemical class, as novel pyrido[2,3-d]pyridazine-dione derivatives have demonstrated potent in vivo anti-inflammatory activity and dual COX-1/COX-2 enzyme inhibition, making them promising leads for developing new therapeutic agents . As a key building block, this compound is a valuable reagent for researchers in organic synthesis and pharmaceutical development, particularly in the design and synthesis of new bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B028643 5-Methylpyrido[2,3-d]pyridazine CAS No. 19818-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19818-96-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5-methylpyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)5-10-11-6/h2-5H,1H3

InChI Key

JXHZYWPDWNINFN-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=NC2=CN=N1

Canonical SMILES

CC1=C2C=CC=NC2=CN=N1

Synonyms

5-Methylpyrido[2,3-d]pyridazine

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 D Pyridazine Compounds

The synthesis of the pyrido[2,3-d]pyridazine (B3350097) scaffold, a fused bicyclic N-heterocycle, is a subject of significant interest in medicinal and materials chemistry. While specific methods for the 5-methyl derivative are not extensively detailed in readily available literature, general and robust strategies for constructing the core ring system have been established. These routes typically involve the formation of the pyridazine (B1198779) ring from a pre-existing pyridine (B92270) derivative.

A prominent and effective method for creating this heterocyclic system is through the cyclocondensation of a suitably functionalized pyridine precursor with a hydrazine (B178648) source. This approach is particularly effective for producing pyrido[2,3-d]pyridazine-dione derivatives.

One of the key synthetic pathways begins with polyfunctionalized 2-pyridone substrates. nih.gov These substrates, which can be prepared from the reaction of β-enamino diketones with active methylene (B1212753) reagents like malononitrile (B47326) or ethyl cyanoacetate, serve as the pyridine portion of the final molecule. nih.gov The crucial step in forming the fused pyridazine ring is the cyclocondensation reaction of these 2-pyridone intermediates with hydrazine monohydrate. nih.gov The reaction is typically carried out by heating the reactants in a solvent mixture, such as ethanol (B145695) and acetonitrile (B52724) (EtOH/MeCN), under reflux conditions for several hours. nih.gov This process leads to the formation of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields. nih.gov

Novel syntheses of 2,3,8-trisubstituted pyrido[2,3-d]pyridazines have also been developed through two main complementary routes: one which begins by constructing the pyridine ring, and a second which starts by constructing the pyridazine ring. researchgate.net

Reaction Optimization Parameters for Pyrido 2,3 D Pyridazine Derivatives

The efficiency and yield of pyrido[2,3-d]pyridazine (B3350097) synthesis are highly dependent on the optimization of various reaction parameters. Key factors that can be adjusted include the choice of a one-pot versus a stepwise procedure, solvent systems, reaction time, and temperature.

The duration of the reaction is another critical parameter. The initial formation of the 2-pyridone substrate can require refluxing for 8 to 24 hours. nih.gov The subsequent cyclocondensation with hydrazine (B178648) monohydrate to form the final product requires an additional 6 to 16 hours of reflux to achieve full conversion. nih.gov The choice of solvent, such as an ethanol (B145695)/acetonitrile (B52724) mixture, and maintaining reflux temperature are crucial for driving the reaction to completion. nih.gov

The following table summarizes the findings on the optimization of the synthesis of pyrido[2,3-d]pyridazine-2,8-diones.

Table 1: Optimization of Pyrido[2,3-d]pyridazine-2,8-dione Synthesis

Parameter Condition Yield Reference
Reaction Type Stepwise Synthesis 63-99% (for cyclocondensation step) nih.gov
One-Pot Synthesis 61-88% (overall yield) nih.gov
Reaction Time Intermediate Formation 8-24 hours nih.gov
Cyclocondensation 6-16 hours nih.gov
Reagents Ring Formation Hydrazine Monohydrate nih.gov
Solvent Cyclocondensation EtOH/MeCN (1:1 v/v) nih.gov

Further derivatization can also be optimized. For instance, the hydrolysis of 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-diones using sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH) at room temperature for 6 hours can produce new derivatives in good to excellent yields, ranging from 78% to 90%. nih.gov

Chemical Reactivity and Derivatization of 5 Methylpyrido 2,3 D Pyridazine and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[2,3-d]pyridazine (B3350097) Scaffold

The reactivity of the pyrido[2,3-d]pyridazine core towards substitution reactions is heavily influenced by the electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyridazine (B1198779) rings.

Electrophilic Aromatic Substitution

Electrophilic substitution on the carbon atoms of the pyrido[2,3-d]pyridazine ring is generally challenging. The high π-deficient character of the heterocyclic system deactivates it towards attack by electrophiles. researchgate.net Theoretical studies on simpler azines like pyridine and pyridazine show that their highest occupied molecular orbitals (HOMOs) are often not the aromatic π orbitals, which explains their low reactivity in electrophilic aromatic substitution. researchgate.net For a reaction to occur, the presence of strong electron-donating groups on the ring is typically required to sufficiently activate the system. researchgate.net While specific examples on 5-methylpyrido[2,3-d]pyridazine are not extensively documented, reactions like Vilsmeier formylation, which have been applied to related activated pyrido[2,3-d]pyrimidinedione systems, suggest that electrophilic substitution is plausible under forcing conditions or with appropriate ring activation. nih.gov

Nucleophilic Aromatic Substitution

In contrast to its inertness towards electrophiles, the pyrido[2,3-d]pyridazine scaffold is activated for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of good leaving groups, such as halogens, on the ring. The electron-withdrawing nitrogen atoms stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.

Halogenated pyrido[2,3-d]pyridazines are versatile intermediates for introducing a variety of functional groups. Studies on related pyridazine systems demonstrate that chloro substituents are readily displaced by various nucleophiles. umich.edu For instance, in 3,4-dichloropyridazin-6-one nucleosides, the chloro group at the C4 position can be selectively displaced by ammonia (B1221849) and primary amines. umich.edu Similarly, the C3-chloro substituent can be displaced by nucleophiles like dimethylamine (B145610) and sodium benzylmercaptide. umich.edu These reactions highlight the potential for selective functionalization of halogenated pyrido[2,3-d]pyridazines.

Starting Material (General Structure)Nucleophile (Nu)Product (General Structure)Reference
Chloro-substituted Pyrido[2,3-d]pyridazineAmmonia (NH₃)Amino-substituted Pyrido[2,3-d]pyridazine umich.edu
Chloro-substituted Pyrido[2,3-d]pyridazinePrimary Amines (R-NH₂)Alkylamino-substituted Pyrido[2,3-d]pyridazine umich.edu
Chloro-substituted Pyrido[2,3-d]pyridazineAlkoxides (R-O⁻)Alkoxy-substituted Pyrido[2,3-d]pyridazine researchgate.net
Chloro-substituted Pyrido[2,3-d]pyridazineDimethylamine ((CH₃)₂NH)Dimethylamino-substituted Pyrido[2,3-d]pyridazine umich.edu

Functional Group Transformations on this compound Derivatives

Beyond substitutions on the core scaffold, the modification of existing functional groups on substituted pyrido[2,3-d]pyridazines is a key strategy for creating chemical diversity. These transformations allow for the fine-tuning of molecular properties.

A common example of such a transformation is the hydrolysis of ester groups. In the synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives, compounds bearing a 3-carboxyethyl substituent were subjected to basic hydrolysis. nih.gov Treatment with sodium hydroxide (B78521) in methanol (B129727) successfully converted the ester into the corresponding carboxylic acid in high yields (78-90%). nih.gov This reaction demonstrates that functional groups on the pyridazine ring can be modified without disrupting the core heterocyclic structure.

Another fundamental transformation is the conversion of chloro groups, introduced via nucleophilic substitution, into other functionalities. For example, a 4-chloro substituent on a related pyridazine nucleoside was converted to a 4-hydroxy group via hydrolysis with aqueous potassium hydroxide. umich.edu This highlights how a leaving group can be replaced not only by nitrogen nucleophiles but also by oxygen nucleophiles to generate different classes of derivatives.

Starting CompoundReagent(s)ProductYieldReference
3-Carboxyethyl pyrido[2,3-d]pyridazine-2,8-dionesNaOH (4 M), MeOH3-Carboxy pyrido[2,3-d]pyridazine-2,8-diones78-90% nih.gov
4-Chloro-3-methoxy-1-(β-D-ribofuranosyl)pyridazin-6-oneaq. KOH, reflux4-Hydroxy-3-methoxy-1-(β-D-ribofuranosyl)pyridazin-6-oneN/A umich.edu
3,4-Dichloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-oneNaOMe, MeOH3-Chloro-4-methoxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-oneN/A umich.edu

Formation of Polycyclic Systems Incorporating Pyrido[2,3-d]pyridazine Motifs

The pyrido[2,3-d]pyridazine skeleton can serve as a foundational block for the construction of more complex, multi-ring systems. These reactions typically involve the cyclization of appropriately substituted pyrido[2,3-d]pyridazine derivatives.

One prominent example is the synthesis of the novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine ring system. researchgate.net This synthesis begins with dimethyl pyrazolo[3,4-b]pyridine-5,6-dicarboxylates as key intermediates. The pyridazine ring is constructed onto the existing pyrazolo[3,4-b]pyridine core through a cyclization reaction, leading to the formation of a tricyclic system. researchgate.net From this core, various derivatives, such as 5,8-dichloro and 5-ethoxy substituted compounds, can be prepared. researchgate.net

Another general strategy for forming fused systems is through intramolecular cyclization of a side chain onto the existing heterocyclic core. For instance, a method used for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-ones involves a palladium-catalyzed coupling reaction followed by an intramolecular cyclization to build the second ring. nih.gov A similar strategy could conceivably be applied to pyrido[2,3-d]pyridazine precursors to generate novel polycyclic architectures. Reductive cyclization of a nitroaryl substituent onto an adjacent ester function has also been used to create tricyclic pyridazoquinolinones from related cinnoline (B1195905) precursors, a strategy potentially adaptable to the pyrido[2,3-d]pyridazine system. mdpi.com

Precursor ScaffoldReaction TypeResulting Polycyclic SystemReference
Pyrazolo[3,4-b]pyridineCyclization with hydrazine (B178648)Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine researchgate.net
5-Bromo-pyrimidine (analogue)Pd-catalyzed coupling / Intramolecular cyclizationPyrido[2,3-d]pyrimidine (B1209978) (analogue) nih.gov
4-(2-nitrophenyl)pyridazine-3-carboxylate (analogue)Reductive cyclizationPyridazoquinolinone (analogue) mdpi.com

Pathways of Chemical Stability and Degradation of Pyrido[2,3-d]pyridazine Derivatives

The pyrido[2,3-d]pyridazine ring system, being a fused aromatic heterocycle, generally possesses considerable chemical stability. This stability is evident from the conditions under which its derivatives are synthesized and modified. For example, the synthesis of pyrido[2,3-d]pyridazine-2,8-diones involves cyclocondensation with hydrazine at reflux temperatures in a mixture of ethanol (B145695) and acetonitrile (B52724) for extended periods (6-16 hours). nih.gov

Furthermore, derivatives of this scaffold can withstand strongly basic conditions, such as hydrolysis with 4M NaOH at room temperature, without degradation of the core structure. nih.gov The stability under these conditions is crucial for enabling various functional group transformations. The synthesis of related pyridopyrimidine systems also involves robust reactions, including chlorination with phosphorus oxychloride and palladium-catalyzed couplings, which are indicative of a stable heterocyclic core. nih.govmdpi.com

Specific degradation pathways for the this compound scaffold are not extensively detailed in the literature. This lack of information suggests that the ring system does not readily degrade under common laboratory conditions. It can be inferred that, like other polyaza-aromatic systems, degradation would likely require harsh oxidative or reductive conditions, potentially leading to the opening of either the pyridine or the pyridazine ring. However, these pathways remain speculative without direct experimental evidence. The inherent stability of the scaffold is a key feature that makes it a reliable platform for the development of new chemical entities.

Computational and Theoretical Chemistry Studies of 5 Methylpyrido 2,3 D Pyridazine

Quantum Mechanical Investigations of the Pyrido[2,3-d]pyridazine (B3350097) System

Quantum mechanical calculations provide fundamental insights into the electronic structure and properties of molecular systems. For the parent pyrido[2,3-d]pyridazine scaffold, theoretical studies have been employed to understand its inherent characteristics.

Early computational work on the unsubstituted pyrido[2,3-d]pyridazine calculated the π-electron density to predict its reactivity. sci-hub.se These calculations suggested that positions C-5 and C-8, along with C-2, are the most likely sites for nucleophilic attack due to their lower electron density. sci-hub.se More advanced methods, such as the semi-empirical AM1 method, have been used to calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For the parent pyrido[2,3-d]pyridazine, the LUMO energy was calculated to be -1.122 eV. arkat-usa.org This value provides a quantitative measure of the molecule's ability to accept electrons and is a key parameter in predicting its behavior in chemical reactions, particularly cycloadditions. arkat-usa.org

Table 1: Calculated Electronic Properties of the Pyrido[2,3-d]pyridazine Scaffold

Parameter Method Predicted Value/Observation Source(s)
Sites of Nucleophilic Attack π-Electron Density Calculation C-2, C-5, C-8 sci-hub.se
LUMO Energy AM1 -1.122 eV arkat-usa.org
Standard Computational Method DFT B3LYP/6-311G* rsc.org

Molecular Modeling and Conformational Analysis of 5-Methylpyrido[2,3-d]pyridazine

Molecular modeling is essential for understanding the three-dimensional structure and conformational preferences of a molecule, which are critical determinants of its biological activity. The core pyrido[2,3-d]pyridazine ring system is inherently aromatic and thus largely planar.

For this compound, the primary conformational flexibility arises from the rotation of the methyl group attached to the C-5 position of the pyridine (B92270) ring. The energy barrier for this rotation is expected to be relatively low, typical for methyl groups attached to aromatic rings. However, steric interactions with the hydrogen atom at the C-4 position and the lone pair of the nitrogen atom at N-6 could influence the preferred orientation.

Computational methods, such as semi-empirical or DFT calculations, can be used to model these interactions and determine the minimum energy conformation. The analysis would involve calculating the potential energy surface as a function of the dihedral angle defined by the atoms H-C(methyl)-C5-C4a. It is anticipated that the stable conformations will stagger the methyl hydrogens relative to the plane of the aromatic ring system to minimize steric clash. While specific conformational analysis studies for this exact molecule are not prevalent, the principles are well-established in computational chemistry.

Prediction of Chemical Reactivity and Selectivity Profiles via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of molecules, guiding synthetic efforts. The reactivity of this compound is governed by the electronic properties of the fused ring system, which is influenced by the nitrogen atoms and the appended methyl group.

Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The LUMO is expected to have significant contributions from the atoms in the pyridazine (B1198779) ring, confirming its role as the primary site for nucleophilic reactions. An electrostatic potential (ESP) map would visually represent the electron distribution, with negative potential (red/yellow) around the nitrogen atoms, indicating their basicity and ability to act as hydrogen bond acceptors, and positive potential (blue) regions highlighting the electrophilic sites.

In Silico Approaches to Ligand Design Utilizing the Pyrido[2,3-d]pyridazine Scaffold

The pyrido[2,3-d]pyridazine scaffold has been utilized as a core structure in the design of bioactive ligands. In silico techniques, particularly molecular docking, are instrumental in this process, allowing researchers to predict and analyze the binding of these ligands to biological targets.

One study focused on designing pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. smolecule.comresearchgate.net Molecular docking studies were performed to understand the structural basis for the observed inhibitory activity. The docking results revealed that the most potent compound, 7c, fits within the active sites of both COX-1 and COX-2, elucidating the features that contribute to its dual-inhibitory profile. smolecule.com

In another example, substituted pyrido[2,3-d]pyridazines were investigated for anticonvulsant potential through molecular docking. nih.gov A key intermediate, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one, was used to synthesize a series of derivatives that were then computationally evaluated. nih.gov

Furthermore, a refined pyrido[2,3-d]pyridazine derivative (compound 240) was developed as an inhibitor of p38α MAP kinase, a target for inflammatory diseases. acs.orgsci-hub.se Molecular modeling was key in optimizing the structure to achieve potent inhibition, which was later confirmed in animal models of arthritis. acs.orgsci-hub.se These examples underscore the power of computational approaches to guide the rational design of ligands based on the pyrido[2,3-d]pyridazine scaffold.

Table 2: Examples of In Silico Ligand Design with the Pyrido[2,3-d]pyridazine Scaffold

Derivative Class Target Enzyme/Receptor Computational Method Purpose Source(s)
Pyrido[2,3-d]pyridazine-2,8-diones COX-1 / COX-2 Molecular Docking Elucidate structural features for dual inhibition smolecule.comresearchgate.net
5-Substituted-pyrido[2,3-d]pyridazin-8(7H)-ones Not Specified Molecular Docking Evaluate anticonvulsant potential nih.gov
Substituted Pyrido[2,3-d]pyridazine p38α MAP Kinase Molecular Modeling Optimize inhibitor structure for potency acs.orgsci-hub.se

Biochemical and Pharmacological Investigations of Pyrido 2,3 D Pyridazine Derivatives

Enzyme Inhibition Potentials of Pyrido[2,3-d]pyridazines

The ability of pyrido[2,3-d]pyridazine (B3350097) derivatives to inhibit specific enzymes is a primary area of investigation, with studies particularly focusing on their effects on kinases and cyclooxygenases.

While the related pyrido[2,3-d]pyrimidine (B1209978) scaffold is widely recognized and extensively studied for its potent inhibitory effects on various protein kinases, including PIM-1 kinase and Receptor Interacting Protein Kinase-2 (RIPK2), specific research detailing the protein kinase inhibitory activity of the pyrido[2,3-d]pyridazine isomeric system is limited in the current body of scientific literature. nih.govnih.govnih.govrsc.org The development of kinase inhibitors from this scaffold remains an area for future exploration.

The pyridazine (B1198779) moiety has been identified as a promising template for the development of Cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation. nih.gov In this context, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized as potential anti-inflammatory agents. nih.govrsc.org

In a key study, derivatives were synthesized by the annulation of a 2-pyridone pattern and evaluated for their anti-inflammatory effects. nih.gov Compound 7c , a 3-cyano-5-(4-chlorophenyl)-7-phenyl-pyrido[2,3-d]pyridazine-2,8-dione, emerged as a particularly potent derivative. nih.govrsc.org It demonstrated a significant inhibition of ear edema (82%) in in-vivo models. nih.govrsc.org Subsequent in-vitro assays revealed that compound 7c functions as a dual inhibitor of both COX-1 and COX-2 isoenzymes, a characteristic that was elucidated through molecular docking studies. nih.govrsc.org The research concluded that the cyclization of the 2-pyridone pattern successfully transformed a selective COX-2 inhibitor into a dual COX inhibitor, highlighting the potential of the pyrido[2,3-d]pyridazine scaffold in developing new anti-inflammatory drugs. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Compound 7c

This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC₅₀ (nM) Selectivity Index (SI)
7c COX-1 Data Not Specified Dual Inhibitor
7c COX-2 Data Not Specified Dual Inhibitor
Celecoxib (Reference) COX-2 73.53 11.78
Indomethacin (Reference) COX-1/COX-2 739.2 (COX-2) -

Data derived from studies on pyridazine and pyrido[2,3-d]pyridazine derivatives. nih.govcu.edu.eg

Receptor Modulatory Activities of Pyrido[2,3-d]pyridazines (e.g., GABAA receptor ligands)

Pyrido[2,3-d]pyridazine derivatives have been successfully identified as potent modulators of the GABAA receptor. In a notable study, novel syntheses of 2,3,8-trisubstituted pyrido[2,3-d]pyridazines were developed. researchgate.net The resulting compounds were evaluated for their interaction with the benzodiazepine (B76468) binding site of the GABAA receptor and were discovered to be high-affinity ligands. researchgate.net This finding establishes the pyrido[2,3-d]pyridazine nucleus as a viable scaffold for developing new central nervous system agents that target the GABAergic system. researchgate.net While not the fused pyrido[2,3-d]pyridazine system, other research has shown that simpler arylaminopyridazine derivatives of GABA can act as selective and potent antagonists at the GABAA receptor, further underscoring the importance of the pyridazine core in interacting with this receptor. nih.gov

Antiproliferative and Antimicrobial Investigations of Pyrido[2,3-d]pyridazine Derivatives

The potential of pyridazine-based compounds in oncology and infectious diseases has been an area of active research.

Investigations into the cytotoxic activity of the broader class of pyridazine derivatives have shown promise. For instance, certain novel pyridazine compounds have been evaluated in vitro against various human tumor cell lines, including breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cells, demonstrating potential anticancer activity. scholarsresearchlibrary.com However, specific studies focusing on the antiproliferative or cytotoxic effects of the fused pyrido[2,3-d]pyridazine system are not extensively reported, representing a gap in the current understanding of this scaffold's full therapeutic potential. While the isomeric pyrido[2,3-c]pyridazine (B12844688) scaffold has been explored for anticancer properties, this does not directly translate to the 2,3-d isomer. ut.ac.ir

Similarly, while various pyridazine derivatives have been tested for antimicrobial properties, specific data on the antimicrobial and antifungal activity of 5-Methylpyrido[2,3-d]pyridazine or its closely related analogues are limited.

Structure-Activity Relationship (SAR) Studies for Pyrido[2,3-d]pyridazine Bioactivity

Structure-activity relationship (SAR) studies provide crucial insights for the rational design of more potent and selective molecules. For pyrido[2,3-d]pyridazine derivatives, key SAR findings have been derived from studies on their enzyme inhibitory and receptor modulatory activities.

In the context of COX inhibition , research on pyrido[2,3-d]pyridazine-2,8-diones revealed important structural determinants for activity. It was observed that N-phenyl substitution at the 7-position, as seen in compound 7c , led to higher anti-inflammatory activity compared to the corresponding unsubstituted analogues. nih.gov This indicates that the presence of an aryl group at this position is favorable for bioactivity.

For GABAA receptor modulation , studies have highlighted the significance of the substitution pattern on the pyrido[2,3-d]pyridazine core. The discovery that 2,3,8-trisubstituted derivatives act as high-affinity ligands suggests that functionalization at these specific positions is critical for effective interaction with the benzodiazepine binding site of the receptor. researchgate.net

These SAR insights are instrumental for the future optimization of the pyrido[2,3-d]pyridazine scaffold to develop novel therapeutic agents with enhanced potency and selectivity.

Future Directions and Research Gaps in 5 Methylpyrido 2,3 D Pyridazine Research

Development of Novel and Sustainable Synthetic Methodologies for Pyrido[2,3-d]pyridazine (B3350097) Functionalization

While established methods for constructing the pyrido[2,3-d]pyridazine core exist, often starting from either a preformed pyrimidine (B1678525) or pyridine (B92270) ring, the future of its synthesis lies in developing more efficient, sustainable, and versatile methodologies. jocpr.comresearchgate.net A significant area for advancement is the continued development of one-pot, multicomponent reactions that enhance atom economy and reduce waste.

Recent progress includes the use of innovative catalysts to drive these reactions under environmentally friendly conditions. For instance, a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been successfully achieved using a magnetic nanocatalyst (HAp-encapsulated-γ-Fe2O3 supported sulfonic acid) under solvent-free conditions. researchgate.netresearchgate.net Another green approach utilizes bismuth(III) triflate as a reusable and efficient catalyst for the synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.org Similarly, novel 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones have been prepared through an efficient one-pot method starting from β-enamino diketones. nih.gov

Future research should focus on:

Expanding Catalyst Systems: Exploring a broader range of heterogeneous, nano-, and biocatalysts to improve yields, selectivity, and reaction conditions.

Flow Chemistry: Adapting existing multicomponent reactions to continuous flow systems to enhance scalability, safety, and process control.

Photocatalysis and Electrochemistry: Investigating light- or electricity-driven synthetic methods, such as the dye-sensitized photooxygenation used to create pyridazine (B1198779) C-nucleosides, as sustainable alternatives to traditional thermal reactions. mdpi.com

Late-Stage Functionalization: Developing novel C-H activation and functionalization strategies to allow for the direct modification of the core scaffold, enabling rapid generation of diverse compound libraries for biological screening.

Exploration of Underexplored Biological Targets for Pyrido[2,3-d]pyridazine Scaffolds

The biological activities of pyrido[2,3-d]pyridazine and its analogues have been predominantly investigated against a relatively narrow set of targets. Extensive research has established their efficacy as inhibitors of various kinases (e.g., Tyrosine Kinases, PI3K, CDK4/6, VEGFR-2, HER-2) and Dihydrofolate Reductase (DHFR), primarily in the context of oncology. rsc.orgmdpi.comnih.govmdpi.com Additionally, certain derivatives have been identified as potent dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with anti-inflammatory potential. nih.govrsc.org

However, a significant research gap exists in the exploration of less conventional therapeutic targets. Future investigations should be directed towards these underexplored areas to broaden the therapeutic applications of this scaffold.

Promising Underexplored Targets:

NUAK1 Kinase: The protein kinase NUAK1 has emerged as a potential therapeutic target for neurodegenerative diseases, including tauopathies. nih.gov Genetic reduction of NUAK1 has been shown to lower levels of human tau in mouse models. nih.gov Recent studies have focused on optimizing pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds to develop potent and selective NUAK1 inhibitors, moving beyond their initial discovery as unselective CDK/NUAK1 inhibitors. researchgate.netnih.gov This represents a shift from the traditional focus on oncology to neurodegeneration.

GABA-A Receptors: Several pyridazine and pyrido[2,3-d]pyridazine derivatives have been identified as high-affinity ligands for the GABAA receptor benzodiazepine (B76468) binding site. researchgate.netnih.gov As positive allosteric modulators of GABAA receptors are crucial for treating various central nervous system (CNS) disorders, this presents a significant opportunity for developing novel therapeutics for conditions like anxiety and epilepsy. nih.gov

Other Potential Targets: Reviews of the pyrido[2,3-d]pyrimidine scaffold have noted a wide array of other reported biological activities, including antiasthmatic, antidiabetic, antimicrobial, antituberculosis, and antihypertensive effects. jocpr.comresearchgate.net The specific molecular targets responsible for many of these activities remain poorly characterized and represent a fertile ground for future target identification and validation studies. Furthermore, the ability of certain pyridazine-based compounds to inhibit amyloid fibril formation suggests potential applications in treating conformational diseases like Alzheimer's. nih.gov

Advanced Rational Design Strategies for 5-Methylpyrido[2,3-d]pyridazine-Based Molecules

The advancement of computational chemistry has provided powerful tools for the rational design of more potent and selective inhibitors. While structure-activity relationship (SAR) studies have been a cornerstone of development for this scaffold, future progress will increasingly rely on sophisticated in silico techniques. nih.govresearchgate.net

Molecular docking has been instrumental in understanding the binding modes of pyrido[2,3-d]pyridazine derivatives with their targets. For example, docking studies have elucidated the structural features required for the dual inhibition of COX-1 and COX-2, and for the potent inhibition of kinases like VEGFR-2. nih.govmdpi.comrsc.org

Key areas for future development in rational design include:

Homology Modeling: In the absence of a published crystal structure for a target protein, as was the case for NUAK1, homology modeling provides a viable path forward. Researchers have successfully built homology models of NUAK1 to dock inhibitors and guide the design of new analogues with improved potency and selectivity. researchgate.netacs.org This approach is critical for making progress on novel or less-studied targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate physicochemical properties with biological activity, suggesting more effective inhibitors. This has been applied to pyridazine-based compounds to guide the design of molecules that inhibit amyloid fibril formation. nih.gov

Dynamic Simulations and Free Energy Calculations: Moving beyond static docking, molecular dynamics (MD) simulations can provide insights into the conformational changes of both the ligand and the target protein upon binding. Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can offer more accurate predictions of binding affinity, enabling a more refined and predictive design process.

Interdisciplinary Research Approaches in Pyrido[2,3-d]pyridazine Chemistry and Biology

Isolating research within single disciplines is insufficient to address the complexities of modern drug discovery. The future of this compound research will depend on fostering robust collaborations between chemists, biologists, pharmacologists, and computational scientists.

A prime example of a successful interdisciplinary approach is the development of selective NUAK1 inhibitors. This effort involved a scaffold-optimization strategy that integrated:

Medicinal Chemistry: Synthesis of new chemotypes based on the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov

Biochemistry and Cell Biology: Utilization of biochemical (ADP-Glo) and cell-based (NanoBRET target engagement) assays to determine potency and selectivity. nih.govacs.org

Pharmacology: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo pharmacokinetic studies in animal models to assess drug-like properties. nih.gov

Computational Chemistry: Use of homology modeling and molecular docking to rationalize SAR and guide new designs. researchgate.netacs.org

Future research should embrace such integrated strategies. For instance, combining synthetic chemistry with material science and electrochemistry could lead to novel applications, such as the development of pyrido[2,3-d]pyridazine-based electrochemical sensors for DNA or other biomolecules. This approach, while demonstrated for a related scaffold, highlights the potential for innovative, cross-disciplinary applications. The synergy between synthetic innovation, biological validation, and advanced computational modeling will be the driving force behind the next generation of therapeutics derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 5-methylpyrido[2,3-d]pyridazine, and what key intermediates are involved?

The most common method involves a one-pot three-component reaction using substituted pyridines and pyridazines. For example, Grivsky et al. (1980) synthesized derivatives via condensation of 2,4-diaminopyridines with dimethoxybenzyl groups under acidic conditions, yielding antitumor-active compounds . Another approach uses nanocrystalline MgO as a catalyst in aqueous media, achieving high yields (85–92%) while adhering to green chemistry principles . Key intermediates include methyl-substituted pyridines and functionalized pyridazine precursors.

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit antitumor, enzyme inhibitory, and potential neuropharmacological activities. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated potent antitumor effects against leukemia cells (IC₅₀ = 0.1 μM) . Pyrido[2,3-d]pyridazine frameworks also interact with γ-aminobutyric acid (GABA) receptors, suggesting applications in neurological disorders .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrido[2,3-d]pyridazine synthesis?

Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example, using microwave irradiation accelerates reaction kinetics and improves yield by 15–20% compared to conventional heating . Catalysts like nanocrystalline MgO stabilize transition states, favoring the formation of the 5-methyl isomer . Computational modeling (e.g., DFT) can predict regiochemical outcomes by analyzing electron density distribution in intermediates .

Q. What structural modifications improve the pharmacokinetic profile of this compound derivatives?

Introducing hydrophilic groups (e.g., hydroxyl or amine) at the C6 position enhances aqueous solubility without compromising bioactivity. For example, substituting the methyl group with a trimethoxybenzyl moiety increased blood-brain barrier permeability in GABA receptor-targeting analogs . Metabolic stability can be improved via fluorination at the pyridazine ring, reducing CYP450-mediated degradation .

Q. How do electronic properties of the pyrido[2,3-d]pyridazine core influence its biological activity?

The electron-deficient pyridazine ring facilitates π-π stacking with aromatic residues in target proteins. Theoretical studies using the P method and RP method show that substituents altering the HOMO-LUMO gap modulate binding affinity. For instance, electron-withdrawing groups (e.g., Cl) at the C7 position enhance interactions with kinase ATP-binding pockets .

Methodological and Analytical Questions

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR : ¹H and ¹³C NMR identify regiochemistry; deshielded protons near the methyl group (δ 2.1–2.3 ppm) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass differences (e.g., 337.1538 for C₁₈H₁₉N₅O₂) .
  • UV-Vis Spectroscopy : Absorption peaks at 260–280 nm correlate with π→π* transitions in the bicyclic core .

Q. How can researchers resolve discrepancies in reported biological data for this compound class?

Contradictions often arise from assay variability (e.g., cell line selection, incubation time). For example, IC₅₀ values for antitumor activity vary between MCF-7 (5.0 μM) and HeLa (7.5 μM) due to differences in apoptosis signaling pathways . Standardizing protocols (e.g., MTT assay conditions) and using orthogonal assays (e.g., flow cytometry for cell cycle arrest) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.